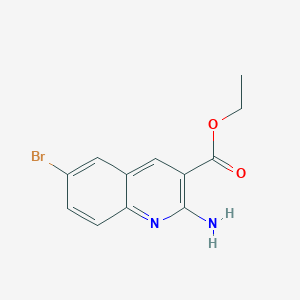
Ethyl 2-amino-6-bromoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-6-bromoquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-bromoquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 2-amino-6-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-aminoquinoline-3-carboxylate.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-aminoquinoline-3-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-amino-6-bromoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting infectious diseases and cancer.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Ethyl 2-amino-6-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. The compound also inhibits certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair.
相似化合物的比较
Ethyl 2-amino-6-bromoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
2-aminoquinoline-3-carboxylate: Lacks the bromo group, making it less reactive in substitution reactions.
6-bromoquinoline-3-carboxylate: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
Ethyl 2-aminoquinoline-3-carboxylate: Lacks the bromo group, making it less versatile in chemical modifications.
The presence of both the amino and bromo groups in this compound makes it a unique and versatile compound for various applications in scientific research.
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
ethyl 2-amino-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI 键 |
PFUNQQRGSXDJPE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


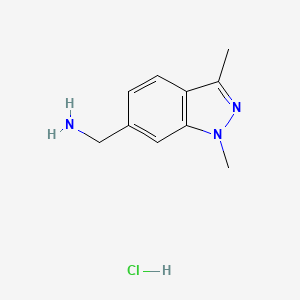
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)

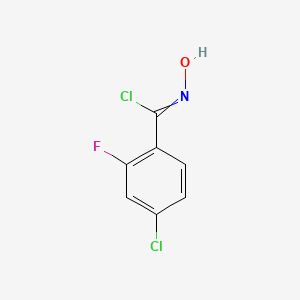
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)
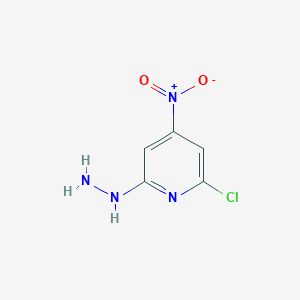
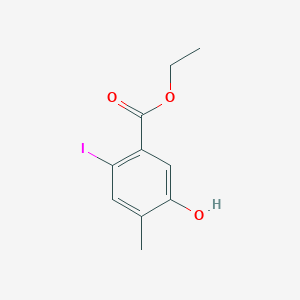
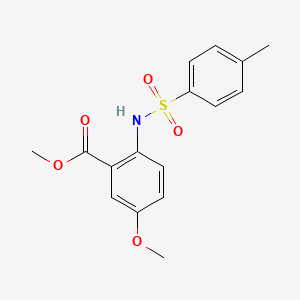
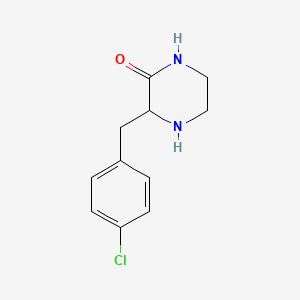
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

